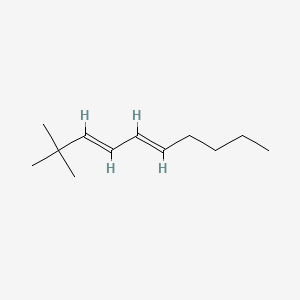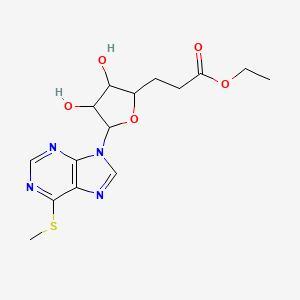
9-(5,6-Dideoxy-7-ethylheptofuranosyluronosyl)-6-(methylsulfanyl)-9h-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[3,4-dihydroxy-5-[6-(methylthio)-9-purinyl]-2-oxolanyl]propanoic acid ethyl ester is a complex organic compound with a unique structure that includes a purine base, a dihydroxy group, and an ethyl ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3,4-dihydroxy-5-[6-(methylthio)-9-purinyl]-2-oxolanyl]propanoic acid ethyl ester typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the purine base, the introduction of the dihydroxy groups, and the esterification to form the ethyl ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
化学反応の分析
Types of Reactions
3-[3,4-dihydroxy-5-[6-(methylthio)-9-purinyl]-2-oxolanyl]propanoic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the purine base or the ester group.
Substitution: The methylthio group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dihydroxy groups can yield quinones, while reduction of the ester group can produce the corresponding alcohol.
科学的研究の応用
3-[3,4-dihydroxy-5-[6-(methylthio)-9-purinyl]-2-oxolanyl]propanoic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a probe for enzyme activity.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-viral properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of 3-[3,4-dihydroxy-5-[6-(methylthio)-9-purinyl]-2-oxolanyl]propanoic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The dihydroxy groups and the purine base play crucial roles in these interactions, contributing to the compound’s overall biological activity.
類似化合物との比較
Similar Compounds
- 3-[3,4-dihydroxy-5-[6-(methylthio)-9-purinyl]-2-oxolanyl]propanoic acid methyl ester
- 3-[3,4-dihydroxy-5-[6-(methylthio)-9-purinyl]-2-oxolanyl]propanoic acid propyl ester
Uniqueness
Compared to similar compounds, 3-[3,4-dihydroxy-5-[6-(methylthio)-9-purinyl]-2-oxolanyl]propanoic acid ethyl ester exhibits unique properties due to the presence of the ethyl ester group. This group influences the compound’s solubility, reactivity, and overall biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
52678-52-1 |
|---|---|
分子式 |
C15H20N4O5S |
分子量 |
368.4 g/mol |
IUPAC名 |
ethyl 3-[3,4-dihydroxy-5-(6-methylsulfanylpurin-9-yl)oxolan-2-yl]propanoate |
InChI |
InChI=1S/C15H20N4O5S/c1-3-23-9(20)5-4-8-11(21)12(22)15(24-8)19-7-18-10-13(19)16-6-17-14(10)25-2/h6-8,11-12,15,21-22H,3-5H2,1-2H3 |
InChIキー |
UHYLQKUWXJAFKN-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCC1C(C(C(O1)N2C=NC3=C2N=CN=C3SC)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Cyclohexen-1-one, 3-[(triphenylphosphoranylidene)amino]-](/img/structure/B14641487.png)
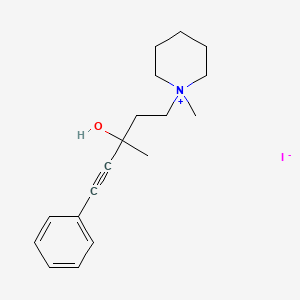
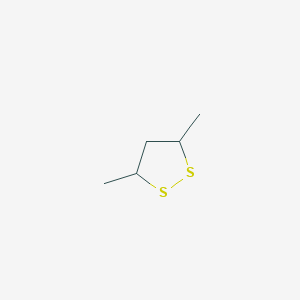
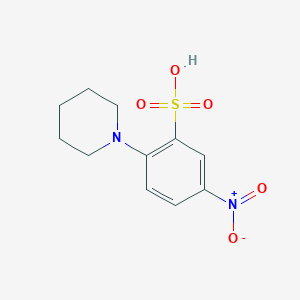
![3-[(Dimethylamino)methylidene]-1-benzothiophen-2(3H)-one](/img/structure/B14641525.png)
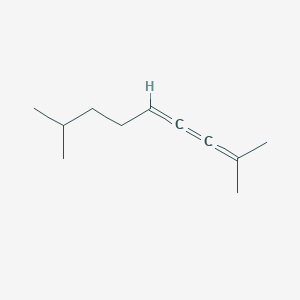
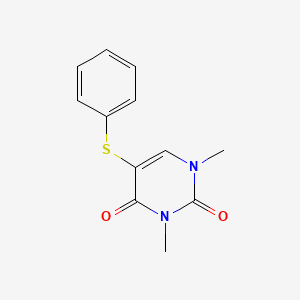
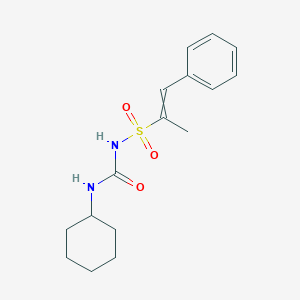
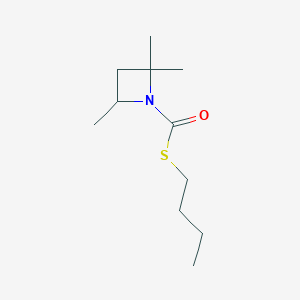
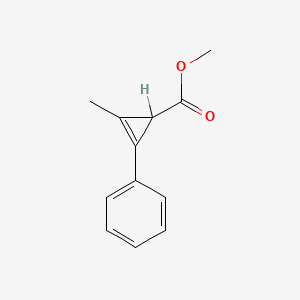


![4-{[(Methylsulfanyl)methyl]sulfanyl}benzene-1,2-diamine](/img/structure/B14641580.png)
